Cas no 91920-85-3 (Sodium 2-acrylamidododecane-1-sulfonate)

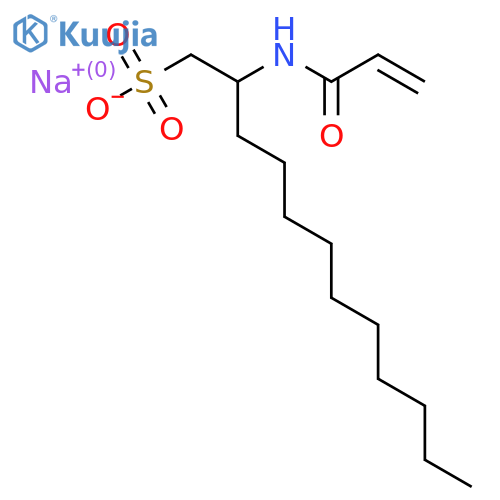

91920-85-3 structure

商品名:Sodium 2-acrylamidododecane-1-sulfonate

CAS番号:91920-85-3

MF:C15H28NNaO4S

メガワット:341.44189453125

CID:747947

Sodium 2-acrylamidododecane-1-sulfonate 化学的及び物理的性質

名前と識別子

-

- 1-Dodecanesulfonic acid, 2-[(1-oxo-2-propenyl)amino]-, monosodiumsalt

- Sodium 2-acrylamidododecane-1-sulfonate

- sodium 2-acrylamido-dodecane sulfonate

- CID 87258465

-

- インチ: 1S/C15H29NO4S.Na/c1-3-5-6-7-8-9-10-11-12-14(13-21(18,19)20)16-15(17)4-2;/h4,14H,2-3,5-13H2,1H3,(H,16,17)(H,18,19,20);/q;+1/p-1

- InChIKey: DFYBKGWBCODTNZ-UHFFFAOYSA-M

- ほほえんだ: S(CC(CCCCCCCCCC)NC(C=C)=O)(=O)(=O)[O-].[Na+]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 13

- 複雑さ: 393

- トポロジー分子極性表面積: 94.7

Sodium 2-acrylamidododecane-1-sulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749056-1g |

Sodium 2-acrylamidododecane-1-sulfonate |

91920-85-3 | 98% | 1g |

¥7662.00 | 2024-04-25 | |

| Alichem | A450001428-500mg |

Sodium 2-acrylamidododecane-1-sulfonate |

91920-85-3 | 95% | 500mg |

$549.45 | 2023-08-31 |

Sodium 2-acrylamidododecane-1-sulfonate 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

91920-85-3 (Sodium 2-acrylamidododecane-1-sulfonate) 関連製品

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量